molecular formula C13H14N2OS B12914926 6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-38-5

6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12914926
CAS No.: 89069-38-5
M. Wt: 246.33 g/mol
InChI Key: FCFSZDJAVYIXPH-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenyl isothiocyanate with an appropriate β-keto ester in the presence of a base, followed by cyclization and methylation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidinone ring to a dihydropyrimidine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(2-methylphenyl)pyrimidin-4(3H)-one: Lacks the methylsulfanyl group.

    6-Methyl-3-phenyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: Lacks the 2-methyl substitution on the phenyl ring.

Uniqueness

6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both the methylsulfanyl group and the specific substitution pattern on the aromatic ring. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

89069-38-5

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

6-methyl-3-(2-methylphenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-9-6-4-5-7-11(9)15-12(16)8-10(2)14-13(15)17-3/h4-8H,1-3H3

InChI Key

FCFSZDJAVYIXPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(N=C2SC)C

Origin of Product

United States

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